molecular formula C57H103N16Na5O28S5 B8101698 Colistin methanesulfonate sodium salt

Colistin methanesulfonate sodium salt

カタログ番号 B8101698
分子量: 1735.8 g/mol
InChIキー: KTSAXLCYYZSLAY-UHFFFAOYSA-I
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colistin methanesulfonate sodium salt is a useful research compound. Its molecular formula is C57H103N16Na5O28S5 and its molecular weight is 1735.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Colistin methanesulfonate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colistin methanesulfonate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Colistin methanesulfonate sodium salt is used as an inactive prodrug for colistin, particularly in treating infections by multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. Significant advances in understanding its chemistry, pharmacokinetics, and pharmacodynamics have been made, enabling scientifically based dosing suggestions for various categories of critically ill patients (Bergen et al., 2012).

Treatment of Central Nervous System Infections

Colistin methanesulfonate is used in treating central nervous system infections caused by multidrug-resistant Gram-negative bacteria. Its application via intraventricular or intrathecal administration is supported by clinical and experimental data, with recommendations based on available evidence (Imberti et al., 2014).

Pharmacokinetics in Continuous Venovenous Hemodiafiltration

Studies have focused on the pharmacokinetics of colistin methanesulfonate in critically ill patients, particularly those undergoing continuous venovenous hemodiafiltration. This research is crucial for optimizing its use as a last-line defense against multidrug-resistant bacteria in such sensitive cases (Li et al., 2005).

Population Pharmacokinetics

Population pharmacokinetics studies have been conducted to optimize dosage regimens in critically ill patients. These studies highlight the importance of understanding inter-study discrepancies in colistin plasma concentration and pharmacokinetics parameter estimates due to various factors (Zabidi et al., 2021).

Pulmonary Administration

Research on the pulmonary administration of colistin methanesulfonate shows its effectiveness in treating multidrug-resistant Gram-negative pulmonary infections. Studies using large-animal models have been crucial in understanding its pharmacokinetics in plasma and epithelial lining fluid following different routes of administration (Landersdorfer et al., 2016).

Pharmacodynamic Properties in Cystic Fibrosis

The pharmacodynamic properties of colistin and colistin methanesulfonate against Pseudomonas aeruginosa isolates from cystic fibrosis patients have been a significant area of research. This includes studying MICs, time-kill kinetics, and postantibiotic effect against mucoid and nonmucoid strains (Li et al., 2001).

特性

IUPAC Name

pentasodium;[2-[3-(1-hydroxyethyl)-23-[[2-[[3-hydroxy-2-[[2-(5-methylheptanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,22-heptaoxo-18-(sulfonatomethylamino)-9-[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,21-heptazacyclopentacos-6-yl]ethylamino]methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H108N16O28S5.5Na/c1-9-34(6)11-10-12-45(76)65-39(13-19-58-27-102(87,88)89)52(81)73-47(36(8)75)57(86)69-41(15-21-60-29-104(93,94)95)51(80)66-38-18-24-63-56(85)46(35(7)74)72-53(82)42(16-22-61-30-105(96,97)98)67-50(79)40(14-20-59-28-103(90,91)92)68-54(83)43(25-32(2)3)71-55(84)44(26-33(4)5)70-49(78)37(17-23-62-48(38)77)64-31-106(99,100)101;;;;;/h32-44,46-47,58-61,64,74-75H,9-31H2,1-8H3,(H,62,77)(H,63,85)(H,65,76)(H,66,80)(H,67,79)(H,68,83)(H,69,86)(H,70,78)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101);;;;;/q;5*+1/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSAXLCYYZSLAY-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCNC1=O)NCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H103N16Na5O28S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1735.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HOSO2Me-DL-Dab(1)-DL-Leu-DL-Leu-DL-Dab(MeSO3H)-DL-Dab(MeSO3H)-DL-xiThr-(2).Unk-DL-Dab(MeSO3H)-DL-xiThr-DL-Dab(MeSO3H)-DL-Dab(2)-(1).5Na+

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。